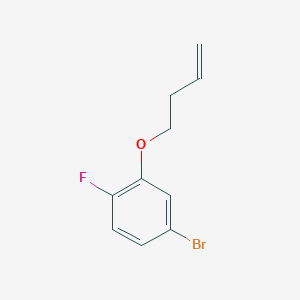
tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate
Overview
Description
“tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1803610-82-3 . It has a molecular weight of 254.37 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3, (H,15,17) . This indicates that the compound has a cyclopentyl group and a pyrrolidin-3-yl group attached to a carbamate group.Scientific Research Applications
Environmental Science and Toxicology
Research on synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, indicates their widespread use in industrial products to prevent oxidative reactions. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in various environmental matrices and human tissues. The studies suggest concerns regarding their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, urging future research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Chemistry and Chemical Engineering
In the field of chemical engineering, studies on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor showcase innovative approaches to addressing pollution from oxygenate compounds in gasoline. This research demonstrates the feasibility of using radio frequency plasma reactors for the efficient decomposition of MTBE, contributing to environmental protection efforts (Hsieh et al., 2011).
Material Science
Three-phase partitioning (TPP) is highlighted as a nonchromatographic bioseparation technology gaining attention for its efficiency, economy, and scalability in separating bioactive molecules. The review discusses TPP's applications in the separation and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds, indicating its potential utility in food, cosmetics, and medicine (Yan et al., 2018).
Bioremediation and Environmental Remediation
Research on MTBE, a gasoline additive, explores its biodegradation and bioremediation, reviewing evidence of MTBE biotransformation under aerobic and anaerobic conditions. The metabolic pathway appears to involve intermediates such as tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with several biological methods now available for MTBE remediation (Fiorenza & Rifai, 2003).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its activity may decrease over time due to degradation processes, which can affect its efficacy in long-term experiments.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIOFJINUUTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


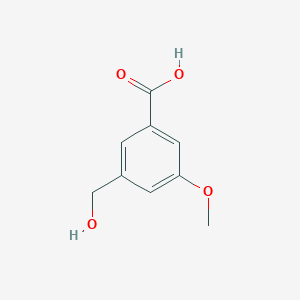
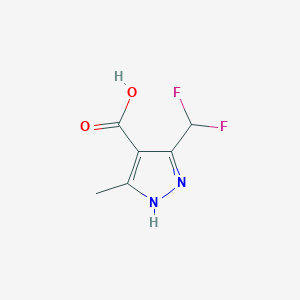
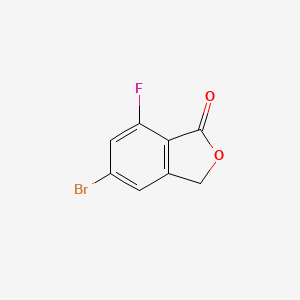
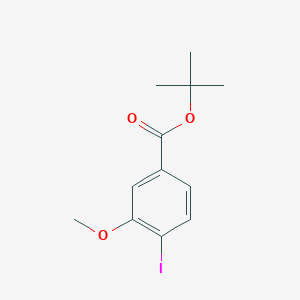
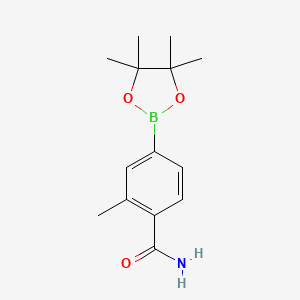
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)



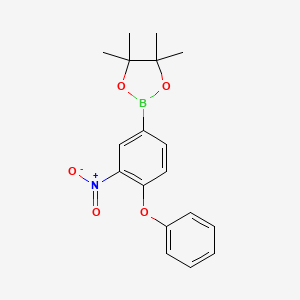
![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)

